Thermal ALD Process Window and Film Resistivity for MeCpPtMe₃
MeCpPtMe₃ demonstrates a robust thermal ALD process with a saturated growth rate of 0.45 Å/cycle within a 100–300 °C window using ozone as a co-reactant, yielding films with resistivities close to bulk platinum [1]. Using O₂ plasma, short exposures result in films with resistivities as low as 15 µΩ·cm, comparable to values achieved in thermal ALD (12.8 µΩ·cm) [2][3]. These metrics provide a benchmark for film quality and process scalability that must be met by any potential alternative.
| Evidence Dimension | ALD Growth Rate |
|---|---|
| Target Compound Data | 0.45 Å/cycle |
| Comparator Or Baseline | N/A (Established benchmark value) |
| Quantified Difference | N/A |
| Conditions | Thermal ALD with O₃, 100–300 °C [1] |
Why This Matters
A consistent growth per cycle (GPC) is essential for achieving precise film thickness control, a primary advantage of ALD over other deposition techniques.
- [1] Dendooven, J., et al. (2013). Low-Temperature Atomic Layer Deposition of Platinum Using (Methylcyclopentadienyl)trimethylplatinum and Ozone. The Journal of Physical Chemistry C, 117(40), 20557-20561. View Source
- [2] Knoops, H.C.M., et al. (2009). Remote plasma ALD of platinum and platinum oxide films. Electrochemical and Solid-State Letters, 12(8), G34-G36. View Source
- [3] Jiang, X., Bent, S.F. (2012). Nucleation and Growth of Platinum Films on High-k/Metal Gate Materials by Remote Plasma and Thermal ALD. Journal of The Electrochemical Society, 159(3), D129-D135. View Source
